BAY-204

CSNK1α inhibition Kinase assay ATP-competitive

BAY-204 is the preferred ATP-competitive CSNK1α/δ inhibitor for precise mechanistic studies. Unlike molecular glue degraders (e.g., BMS-986397) or multi-kinase agents (e.g., BTX-A51), BAY-204 enables clean discrimination between catalytic kinase function and scaffolding roles. Validated in PRISM barcoded AML screening and FAM83-driven solid tumor models, it serves as a standardized benchmark for next-generation drug discovery. Ideal for apoptosis, gene expression, and signaling assays where off-target liabilities must be minimized. Ensure assay reproducibility with a well-characterized, highly selective chemical probe.

Molecular Formula C29H26F3N5O2
Molecular Weight 533.5 g/mol
Cat. No. B15544980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAY-204
Molecular FormulaC29H26F3N5O2
Molecular Weight533.5 g/mol
Structural Identifiers
InChIInChI=1S/C29H26F3N5O2/c1-37-14-12-22-25(29(37)39)27(34-20-5-3-2-4-6-20)26(35-22)18-11-13-33-24(15-18)36-28(38)21(16-23(31)32)17-7-9-19(30)10-8-17/h2-11,13,15,21,23,34-35H,12,14,16H2,1H3,(H,33,36,38)/t21-/m0/s1
InChIKeyIKATWWUGCJFQJV-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BAY-204 (BRD3727): A Potent ATP-Competitive CSNK1α/δ Inhibitor for Oncology Research Procurement


BAY-204 (also known as BRD3727; CAS: 2468784-57-6) is a small-molecule, ATP-competitive inhibitor of casein kinase 1 alpha and delta (CSNK1α/δ) [1]. Developed for research into proliferative disorders, particularly acute myeloid leukemia (AML) and solid tumors characterized by high FAM83 expression [2], BAY-204 exhibits nanomolar enzymatic potency against its primary target and has been profiled in broad cancer cell line screening panels [2].

Why Procuring BAY-204 Is Not Equivalent to Generic CSNK1 Inhibitors or Alternative CK1α Degraders


The CSNK1 family encompasses multiple isoforms with distinct biological functions; therefore, inhibitors vary significantly in their isoform selectivity profiles, which directly dictates their utility and interpretability in specific disease models. BAY-204 is an ATP-competitive inhibitor of CSNK1α and δ [1], a profile that differs mechanistically from emerging CK1α-targeting molecular glue degraders such as BMS-986397 [2] or multi-kinase agents like BTX-A51 [3]. Simple substitution with a generic pan-CK1 inhibitor or an uncharacterized analog would introduce confounding variables in assays measuring kinase-dependent signaling, apoptosis, or gene expression, as each chemotype possesses unique selectivity fingerprints, off-target liabilities, and cellular pharmacodynamics.

Quantitative Comparative Evidence for BAY-204: Differentiating Potency and Selectivity Against Key Comparators


BAY-204 Exhibits Sub-Nanomolar to Low Nanomolar Enzymatic Potency Against CSNK1α Under Varying ATP Concentrations

BAY-204 demonstrates potent inhibition of CSNK1α with an IC50 of 2 nM at a physiological ATP concentration (1 mM), and an IC50 of 12 nM at a lower ATP concentration (10 µM) [1]. This ATP-competitive behavior is a critical parameter for understanding its cellular activity and is a distinguishing feature compared to ATP-non-competitive inhibitors or allosteric modulators.

CSNK1α inhibition Kinase assay ATP-competitive

BAY-204 Differentiates from Molecular Glue Degraders by Its Mechanism as a Selective ATP-Competitive Inhibitor

In contrast to BMS-986397, a CK1α molecular glue degrader that induces proteasomal degradation of the target protein [2], BAY-204 functions as a direct, ATP-competitive inhibitor of the kinase's catalytic activity [1]. This distinction is fundamental: BAY-204 acutely inhibits kinase function, while degraders eliminate the protein entirely, leading to different biological consequences, particularly regarding scaffolding functions of the kinase independent of its catalytic activity.

Mechanism of Action ATP-competitive Molecular glue degrader

BAY-204 Offers a Distinct Selectivity Profile Compared to the Multi-Kinase Inhibitor BTX-A51

BAY-204 is characterized as a selective inhibitor of CSNK1α and δ [1]. This selectivity differs markedly from BTX-A51, a clinical-stage compound that co-targets CK1α, CDK7, and CDK9 [2]. While BTX-A51's broader activity may be therapeutically advantageous in certain contexts, BAY-204 provides a cleaner tool for dissecting the specific contributions of CSNK1α/δ signaling without the confounding effects of simultaneous CDK7/9 inhibition.

Kinase selectivity CSNK1 CDK

Optimal Scientific and Procurement Use Cases for BAY-204 (BRD3727)


Acute Myeloid Leukemia (AML) and Hematologic Malignancy Research

BAY-204 is ideally suited for preclinical studies investigating the role of CSNK1α/δ in AML and other hematologic malignancies [1]. It serves as a critical chemical probe to dissect CSNK1α-dependent signaling pathways that regulate AML cell survival and proliferation, as evidenced by its inclusion in PRISM barcoded cell line screening studies [1].

Investigating FAM83-Mediated Oncogenic Signaling in Solid Tumors

Studies have identified BAY-204 as a tool compound for research in solid tumors characterized by high expression of FAM83 family members [1]. The FAM83 proteins have been implicated in modulating CK1 activity and localization, making BAY-204 a valuable asset for exploring this oncogenic axis.

Mechanistic Dissection of Kinase-Dependent vs. Scaffolding Functions

Because BAY-204 is an ATP-competitive inhibitor rather than a protein degrader [1], it is the preferred reagent for experiments designed to differentiate between the catalytic activity of CSNK1α and its potential scaffolding or non-catalytic roles. This is a key experimental design consideration when choosing between BAY-204 and emerging CK1α degraders like BMS-986397 [2].

Establishing Baselines for Novel CK1α-Targeting Therapeutics

BAY-204 serves as a benchmark ATP-competitive inhibitor in the CSNK1 field [1]. In drug discovery programs developing next-generation CK1α inhibitors or degraders, BAY-204 can be used as a control compound to compare potency, selectivity, and downstream biological effects, providing a standardized reference point across studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for BAY-204

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.